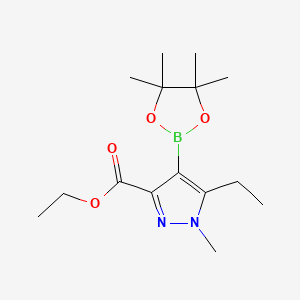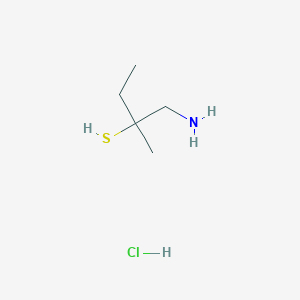![molecular formula C20H14N2O3 B14006967 2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol CAS No. 5432-95-1](/img/structure/B14006967.png)
2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol is a complex organic compound known for its unique structure and properties It consists of a fluorenol backbone with a nitrophenylmethylideneamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol typically involves the condensation of 9H-fluoren-9-ol with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and fluorenone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitrofluorenone derivatives.
Reduction: Formation of amino-substituted fluorenol derivatives.
Substitution: Formation of various substituted fluorenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the fluorenol moiety can interact with biological macromolecules. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenol: A structurally related compound with a hydroxyl group at the 9-position of fluorene.
Fluorenone: Another related compound where the hydroxyl group is replaced by a carbonyl group. It is used as an intermediate in organic synthesis and in the production of dyes and pigments.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
5432-95-1 |
|---|---|
Formule moléculaire |
C20H14N2O3 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)methylideneamino]-9H-fluoren-9-ol |
InChI |
InChI=1S/C20H14N2O3/c23-20-18-4-2-1-3-16(18)17-10-7-14(11-19(17)20)21-12-13-5-8-15(9-6-13)22(24)25/h1-12,20,23H |
Clé InChI |
SXTTUQVREWTSAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C(C=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])C(C2=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




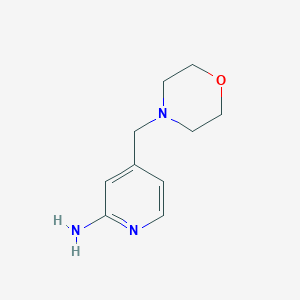
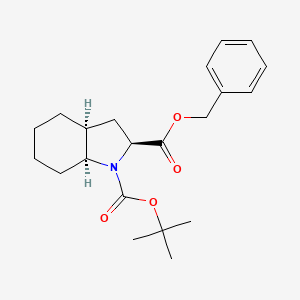
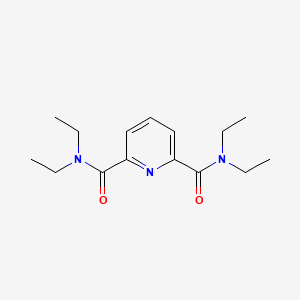
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
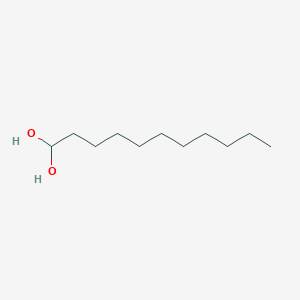
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)
